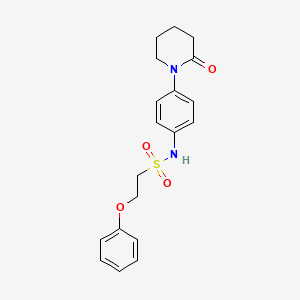
N-(4-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyethanesulfonamide, also known as OPES, is a synthetic compound that has been extensively studied for its potential use in scientific research. OPES is a sulfonamide derivative of phenoxyethanolamine and has been shown to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Biocatalysis and Drug Metabolism
Sulfonamide compounds, such as LY451395, have been studied for their potential in drug metabolism research. A study demonstrated the use of microbial-based biocatalytic systems to produce mammalian metabolites of sulfonamide derivatives, facilitating the structural characterization of these metabolites through nuclear magnetic resonance (NMR) spectroscopy. This approach is particularly useful for drugs that are highly metabolized in preclinical species, providing a method to generate and study drug metabolites in significant quantities for clinical investigations (Zmijewski et al., 2006).
Proton Exchange Membranes for Fuel Cells
Sulfonated poly(ether sulfone)s, synthesized through specific chemical processes, have been explored for their applications in fuel cell technology. These materials were prepared to achieve tough, flexible, and transparent membranes, which showed efficient proton conduction, making them suitable for use as proton exchange membranes in fuel cells. The phase-separated structures induced by the polarity differences in the polymers contribute to their proton conduction capabilities (Matsumoto et al., 2009).
Analytical Chemistry and Environmental Monitoring
Sulfonamide derivatives have been utilized in the development of highly sensitive enzyme-linked immunosorbent assays (ELISAs) for detecting a wide range of sulfonamide antibiotic congeners in milk samples. This application is crucial for monitoring antibiotic residues in food products, ensuring food safety and compliance with regulatory standards. The selectivity and sensitivity of these assays are achieved through the use of antibodies raised against specific sulfonamide haptens (Adrián et al., 2009).
Materials Science and Polymer Chemistry
Sulfonated polymers derived from poly(ether-etherketone) and other related compounds have been investigated for their proton-conducting properties. By incorporating sulfonic acid moieties into these polymers, researchers have been able to enhance their proton conductivity, making them potential materials for various applications, including fuel cells. The balance between hydrophilicity and mechanical stability in these sulfonated polymers is a key area of focus (Kobayashi et al., 1998).
Mecanismo De Acción
Target of Action
The primary target of N-(4-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyethanesulfonamide, also known as apixaban, is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. Apixaban has an inhibitory constant of 0.08 nM for human FXa, indicating a high degree of selectivity .
Mode of Action
Apixaban acts as a direct inhibitor of FXa . It inhibits both free and clot-bound FXa, thereby reducing thrombin generation . This inhibition is rapid, with an association rate constant of approximately 20 μM−1/s .
Biochemical Pathways
The inhibition of FXa by apixaban affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a fibrin clot . By inhibiting FXa, apixaban prevents the conversion of prothrombin to thrombin, the final enzyme in the coagulation cascade . This results in a reduction in thrombin generation, which in turn reduces platelet aggregation and fibrin clot formation .
Pharmacokinetics
Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of apixaban in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa . Apixaban has a half-life of approximately 12 hours .
Result of Action
The inhibition of FXa by apixaban leads to a reduction in thrombin generation and, consequently, a reduction in platelet aggregation and fibrin clot formation . This results in antithrombotic efficacy, as demonstrated in pre-clinical studies of apixaban in animal models .
Action Environment
The action of apixaban can be influenced by various environmental factors. For instance, its bioavailability and clearance can be affected by factors such as renal function and potential drug-drug interactions . Apixaban has a low potential for drug-drug interactions, which supports its use in a wide range of patients .
Propiedades
IUPAC Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c22-19-8-4-5-13-21(19)17-11-9-16(10-12-17)20-26(23,24)15-14-25-18-6-2-1-3-7-18/h1-3,6-7,9-12,20H,4-5,8,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAMATIGIVQPLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

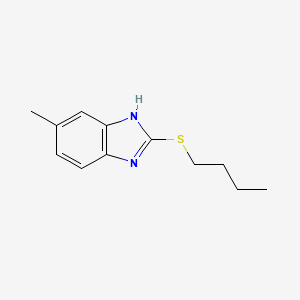
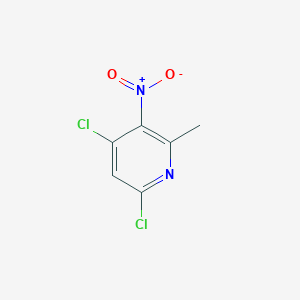
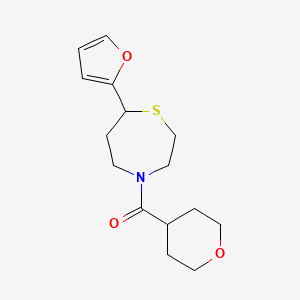
![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrrolidine-1-sulfonamide](/img/structure/B2814246.png)

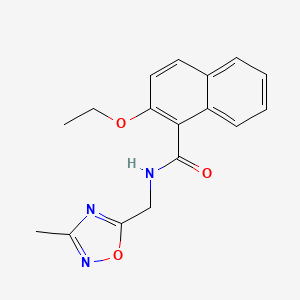
![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonan-8-yl]acetic acid](/img/structure/B2814249.png)

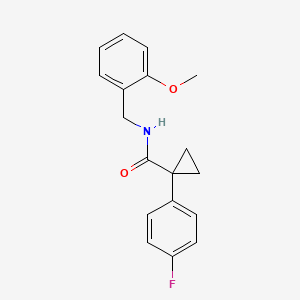

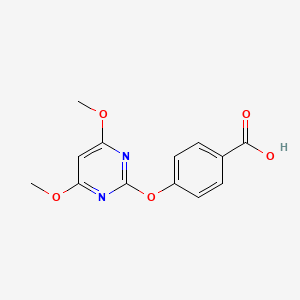
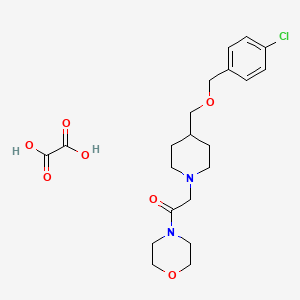
![4-[benzyl(methyl)amino]-N-(3,4-dimethoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2814260.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2814263.png)